Dimethylmalonyl chloride
Overview
Description
Dimethylmalonyl chloride is a chemical compound with the linear formula (H3C)2C(COCl)2 . It is also known by other names such as 2,2-Dimethylmalonic acid dichloride, 2,2-Dimethylmalonyl dichloride, 2,2-Dimethylpropanedioyl dichloride, and Dimethylmalonic acid dichloride .
Synthesis Analysis
In a study, a hyperbranched polyester was synthesized using dimethylmalonyl chloride as the difunctional monomer . The process involved A2+B3 interfacial polymerization, with 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as the trifunctional monomer .Molecular Structure Analysis
The molecular structure of Dimethylmalonyl chloride is represented by the formula (H3C)2C(COCl)2 . It has a molecular weight of 169.01 .Physical And Chemical Properties Analysis
Dimethylmalonyl chloride is a liquid at room temperature . It has a refractive index of 1.451 (lit.) . Its boiling point is 60 °C at 10 mmHg (lit.) , and it has a density of 1.278 g/mL at 25 °C (lit.) .Scientific Research Applications
C-H Insertion and Carbonylation
Dimethylmalonyl chloride is utilized in advanced organic synthesis processes, particularly in the creation of N-heterocyclic carbenes (NHCs). An example of this application includes the treatment of dimethylmalonyl dichloride leading to pyrimidinium salt formation, which is subsequently used to generate NHCs. These NHCs are known for their ability to insert into tertiary C-H bonds and reversibly fix carbon monoxide under mild conditions, showcasing a versatile reactivity profile typical of electrophilic carbenes (T. Hudnall & C. Bielawski, 2009).
Metal Coordination Chemistry
Another significant application is in the coordination chemistry with transition metals, where NHCs derived from dimethylmalonyl chloride show nucleophilic characteristics. These NHCs can coordinate with metals like iridium, as demonstrated in studies where NHCs treated with iridium compounds formed complexes. Such coordination compounds are explored for their potential in catalysis and material science applications, providing insights into the versatile chemistry of dimethylmalonyl chloride derivatives (T. Hudnall & C. Bielawski, 2009).
Iron(III) Recovery
In the field of hydrometallurgy, derivatives of dimethylmalonyl chloride, specifically N,N′-tetrasubstituted malonamides, have been investigated for their effectiveness in the solvent extraction of iron(III) from chloride solutions. This approach provides a selective and efficient method for iron(III) recovery, important in both environmental and industrial processes. The ability to selectively remove Fe(III) from concentrated chloride solutions highlights the applicability of dimethylmalonyl chloride derivatives in metal recovery and recycling (A. Paiva & M. C. Costa, 2005).
Synthesis of Boronated Compounds
Dimethylmalonyl chloride is crucial in the synthesis of specialized compounds, such as boronated metallophthalocyanines for boron neutron capture therapy (BNCT), a cancer treatment method. The process involves the reaction of dimethylmalonyl chloride derivatives to produce compounds with high boron content, suitable for tumor-seeking boron delivery agents. This application underscores the role of dimethylmalonyl chloride in the development of therapeutic agents and advanced materials for medical applications (S. Kahl & Jing Li, 1996).
Safety And Hazards
Dimethylmalonyl chloride is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using personal protective equipment . In case of contact with skin or eyes, immediate medical attention is required .
Future Directions
properties
IUPAC Name |
2,2-dimethylpropanedioyl dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-5(2,3(6)8)4(7)9/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQAYQWVNXIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403917 | |
Record name | Dimethylmalonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylmalonyl chloride | |
CAS RN |
5659-93-8 | |
Record name | Dimethylmalonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylmalonyl Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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